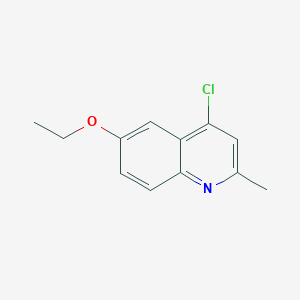

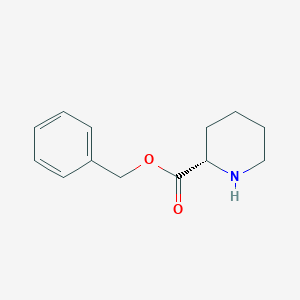

![molecular formula C7H4Br2N2 B1367101 1,3-Dibromoimidazo[1,5-a]pyridine CAS No. 72315-45-8](/img/structure/B1367101.png)

1,3-Dibromoimidazo[1,5-a]pyridine

概要

説明

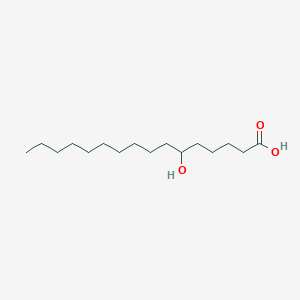

1,3-Dibromoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 72315-45-8 . It has a molecular weight of 275.93 . It is a solid substance stored at refrigerator temperatures . Its IUPAC name is 1,3-dibromoimidazo[1,5-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for 1,3-Dibromoimidazo[1,5-a]pyridine is 1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H . The key for this structure is NEVFVTGZOQKSDN-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

1,3-Dibromoimidazo[1,5-a]pyridine is a solid substance that is stored at refrigerator temperatures . It has a molecular weight of 275.93 .科学的研究の応用

Pharmaceutical Applications

1,3-Dibromoimidazo[1,5-a]pyridine: is a significant structural component in the synthesis of various pharmaceuticals. Its derivatives have been extensively studied for their potential in creating new therapeutic agents. For instance, they have shown promise as anti-cancer drugs , where they play a role in the development of novel chemotherapeutic compounds .

Agrochemical Synthesis

This compound also finds applications in the agrochemical industry. The imidazo[1,5-a]pyridine moiety is a common framework in the structure of many agrochemicals, and the dibromo variant can be used as an intermediate in synthesizing these compounds, potentially leading to more effective pesticides and herbicides .

Material Science

In material science, 1,3-Dibromoimidazo[1,5-a]pyridine derivatives are explored for their luminescent properties. They are used in the development of new materials that can emit light, which is valuable for creating more efficient light-emitting diodes (LEDs) and other optoelectronic devices .

Sensor Technology

The luminescent properties of imidazo[1,5-a]pyridine derivatives also make them suitable for sensor technology. They can be used to create sensors that detect environmental changes or the presence of specific chemicals, with applications ranging from industrial safety to environmental monitoring .

Confocal Microscopy

In the field of microscopy, these derivatives serve as emitters for confocal microscopy and imaging. Their ability to fluoresce under certain conditions makes them useful for tagging and tracking biological molecules in live cell imaging, aiding in the study of cellular processes .

Organic Synthesis

As a building block in organic synthesis, 1,3-Dibromoimidazo[1,5-a]pyridine is utilized in constructing complex organic molecules. Its reactivity allows for various transformations, enabling chemists to synthesize a wide array of heterocyclic compounds .

Catalysis

In catalysis, this compound can be used to develop new catalysts that facilitate chemical reactions. Its structure can be modified to create catalysts with specific properties, which can increase the efficiency and selectivity of chemical processes .

Drug Discovery

Lastly, in drug discovery, the structural motif of imidazo[1,5-a]pyridine is often incorporated into drug candidates. The dibromo variant can be employed in high-throughput screening to identify potential drug molecules with desired biological activities .

作用機序

Safety and Hazards

The safety information for 1,3-Dibromoimidazo[1,5-a]pyridine indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Given its wide range of applications and the ongoing research into its synthesis and properties , it is likely that this compound will continue to be a subject of intense research in the future.

特性

IUPAC Name |

1,3-dibromoimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFVTGZOQKSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501065 | |

| Record name | 1,3-Dibromoimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72315-45-8 | |

| Record name | 1,3-Dibromoimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)